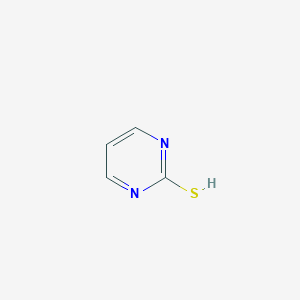

pyrimidine-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “pyrimidine-2-thiol” is known as Mitomycin C. Mitomycin C is an antibiotic that acts as a double-stranded DNA alkylating agent. It is derived from the bacterium Streptomyces lavendulae and is known for its potent antitumor properties. Mitomycin C is used in various medical and scientific applications due to its ability to inhibit DNA synthesis and cell proliferation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mitomycin C is typically isolated from the fermentation broth of Streptomyces lavendulae. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques.

Industrial Production Methods

Industrial production of Mitomycin C involves large-scale fermentation of Streptomyces lavendulae. The fermentation broth is subjected to extraction and purification processes to isolate Mitomycin C. The purified compound is then formulated into various pharmaceutical preparations for clinical use.

Análisis De Reacciones Químicas

Types of Reactions

Mitomycin C undergoes several types of chemical reactions, including:

Reduction: Mitomycin C can be reduced to form reactive intermediates that can alkylate DNA.

Oxidation: The compound can also undergo oxidation reactions, leading to the formation of different products.

Substitution: Mitomycin C can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Reducing Agents: Reductive activation of Mitomycin C can be achieved using agents such as NAD(P)H:quinone oxidoreductase or NADH cytochrome c reductase.

Oxidizing Agents: Various oxidizing agents can be used to oxidize Mitomycin C under controlled conditions.

Major Products Formed

The major products formed from the reactions of Mitomycin C include DNA adducts, which result from the alkylation of DNA. These adducts inhibit DNA synthesis and lead to cell death.

Aplicaciones Científicas De Investigación

Mitomycin C has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in studies involving DNA alkylation and repair mechanisms.

Medicine: Used as an antitumor agent in cancer therapy. It is particularly effective in treating certain types of cancers, such as gastrointestinal and bladder cancers.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mecanismo De Acción

Mitomycin C exerts its effects by covalently crosslinking DNA, which inhibits DNA synthesis and cell proliferation. The compound undergoes reductive activation to form reactive intermediates that alkylate DNA. This alkylation leads to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets of Mitomycin C include DNA and various enzymes involved in DNA repair and replication pathways.

Comparación Con Compuestos Similares

Mitomycin C is unique compared to other similar compounds due to its potent DNA alkylating properties and its ability to form crosslinks in DNA. Similar compounds include:

Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.

Cisplatin: A platinum-based compound that forms DNA crosslinks and inhibits DNA synthesis.

Bleomycin: An antibiotic that induces DNA strand breaks through the generation of free radicals.

Mitomycin C stands out due to its specific mechanism of action involving reductive activation and DNA crosslinking, which makes it highly effective in certain cancer treatments.

Propiedades

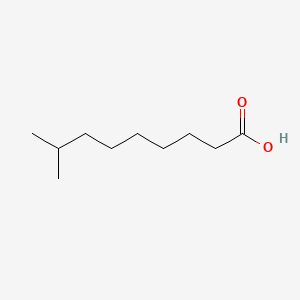

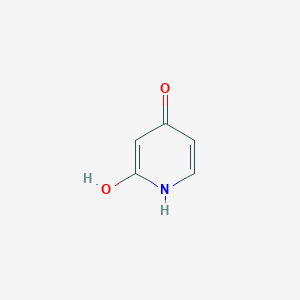

IUPAC Name |

pyrimidine-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCQSNAFLVXVAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7767167.png)